

# Introduction: Navigating the Landscape of Bromofluoropyridines

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## Compound of Interest

Compound Name: 2-(Bromomethyl)-4-fluoropyridine

CAS No.: 1227606-51-0

Cat. No.: B567380

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In the dynamic field of medicinal chemistry and drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern molecular design. The pyridine moiety, a ubiquitous feature in numerous pharmaceuticals, offers a versatile template for modification. When functionalized with both a fluorine atom and a reactive bromomethyl group, as in the case of **2-(bromomethyl)-4-fluoropyridine**, it becomes a potent and highly valuable building block. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the bromomethyl group serves as a reactive handle for introducing a wide array of molecular fragments through nucleophilic substitution.

This guide provides a comprehensive technical overview of **2-(bromomethyl)-4-fluoropyridine**, a compound for which public domain data and a specific CAS number are not readily available, suggesting it may be a novel or less-common reagent. To provide a thorough and practical resource for researchers, scientists, and drug development professionals, this document will leverage data and established principles from closely related and well-documented isomers and analogues. By examining the synthesis, properties, and reactivity of compounds like 2-bromo-4-fluoropyridine and other bromomethylpyridines, we can infer and construct a robust technical profile for the title compound, thereby empowering researchers with the knowledge to synthesize and effectively utilize this promising chemical entity.

## Part 1: Physicochemical and Structural Properties

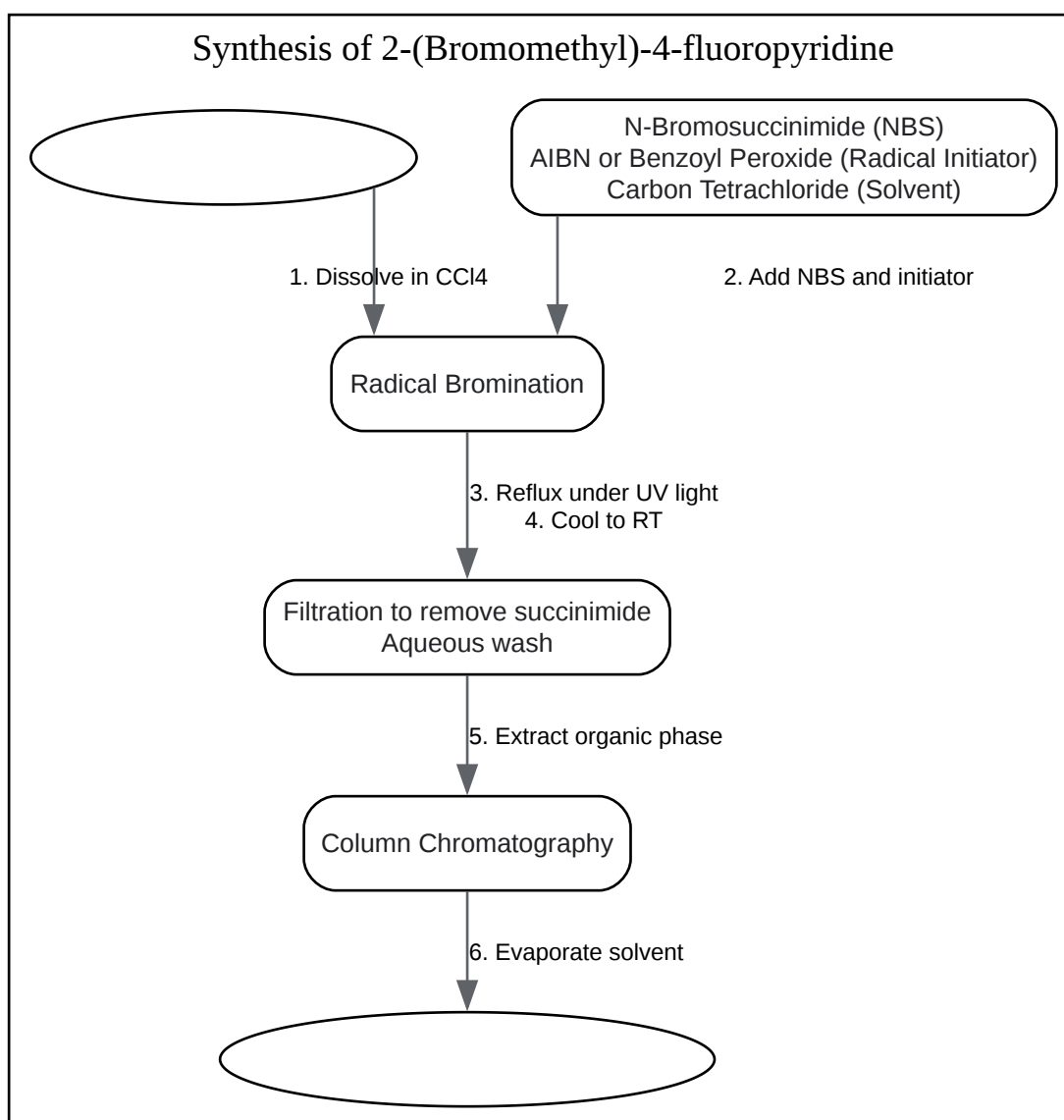
The properties of **2-(bromomethyl)-4-fluoropyridine** can be predicted and understood by comparing it with its structural isomers and related compounds. The presence of an electron-withdrawing fluorine atom and the pyridine nitrogen significantly influences the electron distribution within the molecule, impacting its reactivity and physical characteristics.

Property	Predicted/Inferred Value for 2-(Bromomethyl)-4-fluoropyridine	Comparison Data for 2-Bromo-4-fluoropyridine[1]	Comparison Data for 4-Bromo-2-fluoropyridine[2]
CAS Number	Not assigned	357927-50-5	128071-98-7
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrFN	C <sub>5</sub> H <sub>3</sub> BrFN	C <sub>5</sub> H <sub>3</sub> BrFN
Molecular Weight	190.01 g/mol	175.99 g/mol	175.99 g/mol
Appearance	Likely a liquid or low-melting solid	Liquid	Clear colorless to pale yellow liquid
Boiling Point	Not determined	Not specified	65°C @ 5 mmHg
Density	Not determined	1.699 g/mL at 25°C	1.713 g/mL at 25°C
Reactivity	High at the bromomethyl group (benzylic position)	Reactive at the C-Br bond via cross-coupling	Reactive at C-Br and C-F bonds

## Part 2: Synthesis and Manufacturing

While a standardized industrial synthesis for **2-(bromomethyl)-4-fluoropyridine** is not published, a reliable laboratory-scale synthesis can be devised from commercially available precursors. The most direct approach involves the radical bromination of 2-methyl-4-fluoropyridine.

### Proposed Synthetic Workflow



Caption: Proposed workflow for the synthesis of **2-(bromomethyl)-4-fluoropyridine**.

## Detailed Experimental Protocol: Synthesis of 2-(Bromomethyl)-4-fluoropyridine

- Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-4-fluoropyridine (1.0 eq) in carbon tetrachloride (CCl<sub>4</sub>).

- **Addition of Reagents:** To the solution, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.05 eq).
- **Reaction:** Heat the mixture to reflux (approximately 77°C for CCl<sub>4</sub>) and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of CCl<sub>4</sub>.
- **Extraction:** Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>) and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude **2-(bromomethyl)-4-fluoropyridine** by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

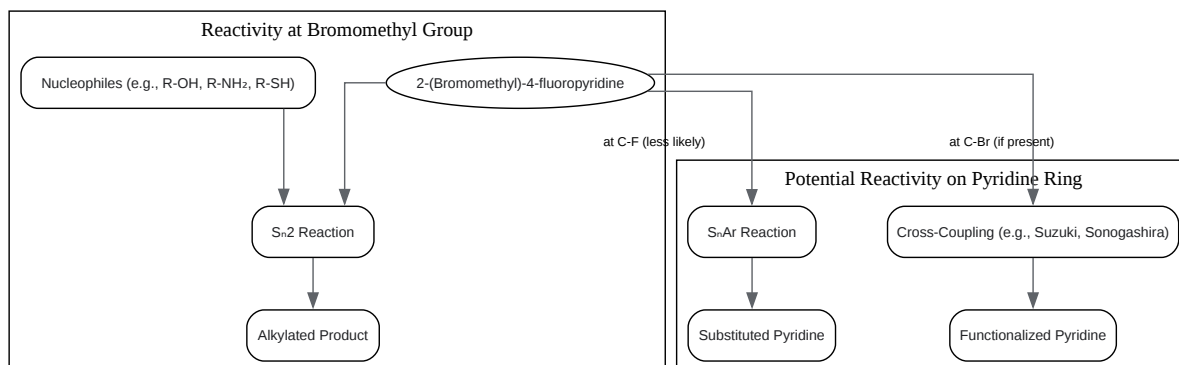
## Part 3: Chemical Reactivity and Mechanistic Insights

**2-(Bromomethyl)-4-fluoropyridine** possesses two primary sites of reactivity, allowing for selective functionalization.

- **The Bromomethyl Group:** This site is analogous to a benzylic bromide, making it highly susceptible to nucleophilic substitution, primarily through an S<sub>N</sub>2 mechanism. The electron-withdrawing nature of the fluoropyridine ring enhances the electrophilicity of the methylene carbon, making it more reactive than typical alkyl bromides.[3]
- **The Pyridine Ring:** The C2-bromo and C4-fluoro positions on related pyridine scaffolds are known to participate in various reactions. The C-Br bond can undergo transition-metal-catalyzed cross-coupling reactions, while the C-F bond can be subject to nucleophilic

aromatic substitution ( $S_NAr$ ), particularly if activated by strong electron-withdrawing groups.

[4][5]



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Caption: Key reactive sites and pathways for **2-(bromomethyl)-4-fluoropyridine**.

## Causality of Reactivity:

- $S_N2$  at the Bromomethyl Group: This is the most favorable reaction pathway due to the relatively weak C-Br bond and the stability of the bromide leaving group. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation but leave the nucleophile "naked" and highly reactive, promoting a rapid  $S_N2$  reaction.[6]
- Reactivity of the Pyridine Ring: The positions ortho and para (2, 4, and 6) to the pyridine nitrogen are electron-deficient, making them susceptible to nucleophilic attack.[7] While the bromomethyl group is the primary reactive site, under more forcing conditions or with specific catalysts, reactions at the ring can occur.

## Part 4: Applications in Medicinal Chemistry and Drug Development

Fluorinated pyridines are crucial building blocks in the synthesis of modern pharmaceuticals. The introduction of fluorine can significantly improve a drug candidate's profile.[8]

- **As an Alkylating Agent:** The primary utility of **2-(bromomethyl)-4-fluoropyridine** is as a precision tool for introducing the 4-fluoropyridin-2-ylmethyl moiety into a target molecule. This is particularly useful for building libraries of compounds for screening, where this fragment can serve as a key pharmacophore.
- **Scaffold for Drug Candidates:** The fluoropyridine core is present in numerous drugs. For example, related building blocks like 4-bromo-2-fluoropyridine are used in the synthesis of inhibitors for enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1) and Cyclin-dependent kinase 2 (CDK2), which are important targets in cancer therapy.[2][4] The title compound would allow for the synthesis of novel analogues of such inhibitors.

## Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-(bromomethyl)-4-fluoropyridine** is not available, the handling precautions can be inferred from related compounds such as 2-bromo-4-fluoropyridine and various bromomethylpyridines.[9]

- **Hazards:** Expected to be harmful if swallowed, cause skin irritation, and serious eye damage.[9][10] It is also likely to be a lachrymator.
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[11]
- **First Aid:**
  - **Skin Contact:** Immediately wash with plenty of soap and water.[9]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
- Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[10]

## Part 6: Detailed Experimental Protocol: Nucleophilic Substitution

This protocol describes a general procedure for the  $S_N2$  reaction at the bromomethyl position, which is a primary application for this class of reagents.

- Setup: To a dry, inert-atmosphere flask, add the nucleophile (e.g., a phenol or an amine, 1.0 eq) and a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
- Base Addition: Add a non-nucleophilic base such as potassium carbonate ( $K_2CO_3$ ) or cesium carbonate ( $Cs_2CO_3$ ) (1.5-2.0 eq) to deprotonate the nucleophile. Stir the mixture at room temperature for 30 minutes.
- Electrophile Addition: Slowly add a solution of **2-(bromomethyl)-4-fluoropyridine** (1.1 eq) in the same solvent to the reaction mixture.
- Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
- Quenching and Extraction: Cool the reaction to room temperature and quench by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
- Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate in vacuo.
- Purification: Purify the resulting product by flash column chromatography to yield the desired N- or O-alkylated product.

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